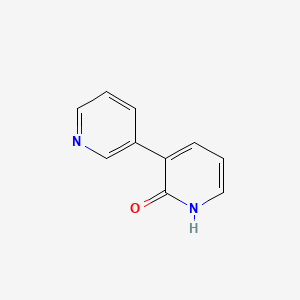

3-(Pyridin-3-yl)pyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3-pyridin-3-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H8N2O/c13-10-9(4-2-6-12-10)8-3-1-5-11-7-8/h1-7H,(H,12,13) |

InChI Key |

KIUPGFGVJIHLGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 3 Yl Pyridin 2 Ol and Its Analogs

Conventional Chemical Synthesis Strategies

Conventional methods for synthesizing pyridine (B92270) derivatives often rely on well-established named reactions and functional group transformations. These strategies provide a foundational understanding for the assembly of complex molecules like 3-(pyridin-3-yl)pyridin-2-ol.

Directed Synthetic Routes Towards the Pyridin-2-ol Core

The construction of the pyridin-2-ol ring is a critical step. One common approach involves the cyclization of open-chain precursors. For instance, the Guareschi-Thorpe reaction utilizes the condensation of a β-ketoester with a cyanoacetamide in the presence of a base to form a substituted 2-pyridone. acsgcipr.org Another classical method is the Hantzsch pyridine synthesis, which, although primarily known for producing dihydropyridines, can be adapted and followed by an oxidation step to yield the aromatic pyridin-2-ol. acsgcipr.org

Furthermore, the synthesis of 6-mercapto-2(1H)-pyridone, an analog of pyridin-2-ol, has been achieved in high yield by reacting 6-chloro-pyridin-2-ol with sodium hydrosulfide. csic.es This demonstrates a direct functionalization approach to modify a pre-existing pyridin-2-ol scaffold. The resulting 6-mercapto-2(1H)-pyridone was characterized and confirmed to exist predominantly in its pyridone tautomeric form. csic.es

Approaches to Introduce the Pyridin-3-yl Moiety

Introducing the pyridin-3-yl group onto the pyridin-2-ol core often involves cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, where a halogenated pyridin-2-ol derivative is reacted with pyridin-3-ylboronic acid in the presence of a palladium catalyst. numberanalytics.com For example, the synthesis of methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate employs this strategy by first brominating the thienopyridine core and then coupling it with pyridin-3-ylboronic acid. vulcanchem.com

Another approach involves the construction of the second pyridine ring onto a pre-existing pyridine derivative. For instance, the synthesis of 2-arylpyridines can be achieved through a copper-catalyzed aerobic reaction of acetophenones with 1,3-diaminopropane. ijpsonline.com While not a direct synthesis of the target molecule, this illustrates a strategy for forming a C-C bond between an aryl group and a newly formed pyridine ring.

Multi-component Reactions in Pyridinol Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridinols from simple starting materials in a single step. acsgcipr.orgbohrium.com These reactions are advantageous due to their operational simplicity and ability to generate molecular diversity. bohrium.com

A notable example is a two-step process that utilizes an MCR of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides. nih.gov These intermediates then undergo a subsequent cyclocondensation to yield highly functionalized 4-hydroxypyridine (B47283) derivatives. nih.gov This method allows for the introduction of stereogenic centers, leading to enantiopure pyridines. nih.gov Another MCR involves the one-pot reaction of salicylaldehydes, malononitrile (B47326) dimer, and 4-hydroxypyridine-2(1H)-ones to produce complex chromeno[2,3-b]pyridines. researchgate.net

Catalytic Protocols in Pyridine Derivative Synthesis

Catalytic methods have become indispensable in modern organic synthesis, offering mild and selective routes to pyridine derivatives. researchgate.net Both homogeneous and heterogeneous catalysts are employed. researchgate.net Transition metal catalysts, particularly palladium and copper, are widely used in cross-coupling reactions to form C-C and C-N bonds. numberanalytics.comorganic-chemistry.org For instance, copper(I) iodide-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides provides an efficient synthesis of N-aryl pyridine-2-ones. organic-chemistry.org

Recent advancements include the use of nano-magnetic catalysts, which offer advantages like easy separation and reusability. researchgate.netbhu.ac.in For example, a novel nano-magnetic metal-organic framework has been used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net Additionally, metal-free catalytic systems are gaining attention. researchgate.net

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Pd(dppf)₂Cl₂ | Suzuki-Miyaura Cross-Coupling | SEM-protected iodinated pyrrolopyrimidine, (6-chloropyridin-3-yl)boronic acid | C-6 substituted pyrrolo[2,3-d]pyrimidine | nih.gov |

| CuI | N-arylation | Tetrabutylammonium pyridin-2-olates, aryl iodides | N-aryl pyridine-2-ones | organic-chemistry.org |

| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Condensation | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Pyrazolo[3,4-b]pyridines | researchgate.net |

| Activated Fly Ash | Cyclization | 2-aminopyridine, phenacyl bromide | Imidazo[1,2-a]pyridines | bhu.ac.in |

Nucleophilic Substitution Reactions for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the pyridine ring, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. nih.gov Halogenated pyridines are common substrates for these reactions. nih.gov The reaction of 2- or 4-halopyridines with various nucleophiles allows for the introduction of a wide range of functional groups. nih.gov The reactivity of the halopyridine can be enhanced by using pyridine N-oxides or by employing Lewis or Brønsted acids to activate the ring. nih.govsci-hub.se For instance, zinc-based Lewis acids have been used to catalyze SNAr reactions on pyridines under mild conditions. sci-hub.se

A novel approach involves the use of triborane (B₃H₇) to mediate nucleophilic substitution reactions of pyridine derivatives. rsc.org This method proceeds through the formation of stable dearomatic intermediates, allowing for functionalization under mild conditions. rsc.org

Reductive Amination Methodologies for Related Pyridine Derivatives

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing N-substituted pyridine derivatives. nih.gov This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ.

A high-yielding protocol for the synthesis of N-substituted-3-amino-4-halopyridines involves a sequential Boc-deprotection and reductive amination mediated by trifluoroacetic acid and a reducing agent like sodium triacetoxyborohydride. nih.gov Pyridine-borane complexes are also effective and chemoselective reagents for reductive amination. purdue.eduacs.org A recently developed rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts proceeds via a reductive transamination process to afford N-(hetero)aryl piperidines. nih.gov

| Reagent/Catalyst | Substrates | Product | Key Features | Reference |

| Trifluoroacetic acid, Sodium triacetoxyborohydride | Boc-protected aminopyridine, Aldehyde/Ketone | N-substituted aminopyridine | High-yielding, broad scope | nih.gov |

| Pyridine-borane | Amine, Carbonyl compound | N-alkylated amine | Mild, chemoselective | purdue.eduacs.org |

| Rhodium catalyst, HCOOH | Pyridinium salt, (Hetero)aryl amine | N-(hetero)aryl piperidine | Reductive transamination | nih.gov |

Claisen-Schmidt Condensation and Analogous Aldehyde-Amine Reactions

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction that involves the condensation of an aldehyde or ketone with another carbonyl compound. This reaction is instrumental in forming α,β-unsaturated ketones, known as chalcones, which serve as versatile precursors for various heterocyclic systems, including pyridin-2(1H)-ones. nih.gov The synthesis of pyridin-2(1H)-one derivatives can be achieved through a multi-step process that begins with a Claisen-Schmidt condensation to form a chalcone (B49325), followed by sequential cyclizations and functional group modifications. colab.ws

In a typical sequence leading to pyridone structures, the initially formed chalcone undergoes a Michael addition reaction with an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate, in the presence of a base such as ammonium (B1175870) acetate (B1210297). nih.gov This cascade reaction leads to the formation of a highly substituted pyridine ring. For instance, the reaction of a chalcone with malononitrile in the presence of ammonium acetate can yield a 2-amino-3-cyanopyridine (B104079) derivative, which can be further hydrolyzed to the corresponding pyridin-2-ol.

Recent studies have demonstrated the synthesis of new pyridine-2(H)-one and nicotinonitrile derivatives starting from chalcones constructed via Claisen-Schmidt condensation. colab.ws Similarly, purine (B94841) derivatives have been functionalized with a pyridine moiety through a process initiated by a Claisen-Schmidt condensation between an 8-(acetonitrilyl)-purine derivative and a substituted benzaldehyde, which then undergoes cyclization with malononitrile. rsc.org

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethan-1-one | p-methoxybenzaldehyde | aq. NaOH (10%) | Chalcone Precursor | nih.gov |

| Chalcone Precursor | Malononitrile | Ammonium Acetate, Acetic Acid | Substituted Pyridine | nih.gov |

| 1,3-dimethyl-8-(acetonitrilyl)-3,9-dihydro-1H-purine-2,6-dione | Substituted Benzaldehyde | Pyridine (as base) | Acrylonitrile-purine derivative | rsc.org |

| Acrylonitrile-purine derivative | Malononitrile | Pyridine (as catalyst) | 4-amino-5-(purin-8-yl)pyridine-3-carbonitrile | rsc.org |

Sonogashira Coupling in the Synthesis of Substituted Pyridines

The Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. This palladium-catalyzed reaction, often with a copper(I) co-catalyst, has been extensively applied to the synthesis of substituted pyridines. mdpi.com It provides a direct route to alkynylpyridines, which are valuable intermediates that can be further elaborated into a variety of heterocyclic structures. rsc.org

Research has shown that iodopyridines can be efficiently coupled with a wide range of terminal alkynes using a catalytic system typically composed of PdCl₂(PPh₃)₂, copper iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). rsc.orgrsc.org This methodology is robust, tolerating numerous functional groups on both the pyridine ring and the alkyne, including aliphatic, aromatic, and heteroaromatic moieties. rsc.org The reaction conditions can be optimized; for instance, studies have determined that using 5 mol% of both the palladium catalyst and CuI at 65 °C provides good to excellent yields of the desired alkynylpyridines. rsc.org

A notable advancement is the development of one-pot, multi-component procedures. One such method allows for the preparation of 3-substituted pyridines and carbolines through a copper-free, palladium-catalyzed Sonogashira cross-coupling followed by a 6π-aza cyclization cascade, affording products in good yields with complete selectivity. acs.org Furthermore, acyl Sonogashira coupling, which uses an acyl halide instead of an aryl halide, can generate ynones that are subsequently cyclized to form tetra-substituted pyridines. mdpi.com

| Catalyst System | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 65 °C | General method for a wide range of iodopyridines and terminal alkynes. | rsc.orgrsc.org |

| PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | iPrNH₂ | THF | Not specified | Two-step procedure involving a nosyl-protected propargylamine. | acs.org |

| PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | Room Temp | Acyl Sonogashira followed by Bagley–Bohlmann–Rahtz coupling for tetra-substituted pyridines. | mdpi.com |

| Palladium catalyst (unspecified) | Not specified | Not specified | Not specified | One-pot, copper-free domino Sonogashira/6π-aza cyclization. | acs.org |

Biocatalytic and Regioselective Functionalization Approaches

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes and whole-cell systems have been successfully employed for the specific functionalization of pyridine rings.

Enzyme-mediated Hydroxylation of Pyridine Derivatives

Enzymatic hydroxylation represents a key strategy for the oxyfunctionalization of C-H bonds, a challenging transformation in organic synthesis. acs.org Nature utilizes a diverse array of hydroxylating enzymes, such as monooxygenases and dioxygenases, which can introduce hydroxyl groups onto aromatic rings with remarkable regioselectivity. acs.orgsemanticscholar.org

In the context of pyridine metabolism, microbial degradation pathways often commence with a hydroxylation step. semanticscholar.orgnih.gov For instance, the oxidation of 2-hydroxypyridine (B17775) by cell extracts from various Arthrobacter species requires molecular oxygen and NADH, indicating monooxygenase activity. semanticscholar.org Similarly, the conversion of 2,6-dihydroxypyridine (B1200036) to maleamic acid involves an inducible oxidase that functions as a monooxygenase. semanticscholar.org The ability of certain enzymes to regioselectively hydroxylate the pyridine nucleus is of significant synthetic interest. For example, the catabolism of 2-hydroxypyridine in Burkholderia sp. MAK1 is initiated by a 2-hydroxypyridine 5-monooxygenase, which specifically hydroxylates the C-5 position. nih.gov This high degree of selectivity is difficult to achieve through conventional chemical methods.

Whole-cell Biotransformation for Regioselective Oxyfunctionalization

Whole-cell biotransformation harnesses the entire metabolic machinery of a microorganism to perform complex chemical conversions. This approach is particularly effective for the regioselective oxyfunctionalization of pyridine derivatives. researchgate.netresearchgate.net The soil bacterium Burkholderia sp. MAK1, which can utilize pyridin-2-ol as its sole carbon source, has proven to be a highly effective biocatalyst for this purpose. researchgate.net

When induced with 2-hydroxypyridine, whole cells of Burkholderia sp. MAK1 demonstrate a remarkable ability to hydroxylate a variety of pyridine derivatives, such as pyridin-2-amines and pyridin-2-ones, specifically at the 5-position. researchgate.net This regioselective hydroxylation provides a direct and efficient route to various pyridin-5-ols, which are valuable synthetic intermediates. researchgate.net Besides hydroxylation, these whole-cell systems can also catalyze other oxyfunctionalizations, including the conversion of several methylpyridines and methylated pyrazines into their corresponding N-oxides. researchgate.net The application of these biocatalytic methods represents a promising and sustainable strategy for producing functionalized pyridines that are otherwise challenging to synthesize. researchgate.net

| Substrate Class | Transformation Type | Position of Functionalization | Key Product Type | Reference |

|---|---|---|---|---|

| Pyridin-2-amines | Hydroxylation | C-5 | 5-Hydroxypyridin-2-amines | researchgate.net |

| Pyridin-2-ones | Hydroxylation | C-5 | 5-Hydroxypyridin-2-ones | researchgate.net |

| Methylpyridines | N-oxidation | Pyridine Nitrogen | Pyridine-N-oxides | researchgate.net |

| Methylated Pyrazines | N-oxidation | Pyrazine Nitrogen | Pyrazine-N-oxides | researchgate.net |

Tautomerism in 3 Pyridin 3 Yl Pyridin 2 Ol Systems

Keto-Enol Tautomeric Equilibria in Pyridin-2-ol Structures

The fundamental tautomeric relationship in pyridin-2-ol systems is the equilibrium between the 2-hydroxypyridine (B17775) (enol or lactim form) and its corresponding 2-pyridone (keto or lactam form). This is a type of constitutional isomerism where the isomers, known as tautomers, interconvert rapidly. libretexts.org The interconversion involves the migration of a proton and a concurrent shift of double bonds.

For the parent compound, 2-hydroxypyridine, the equilibrium generally favors the 2-pyridone tautomer. aip.org This preference is largely attributed to the greater strength of the C=O double bond in the pyridone form compared to the C=C bond in the hydroxypyridine form, as well as the amide resonance stabilization in the pyridone ring. libretexts.orgorgoreview.com This equilibrium can be catalyzed by both acids and bases. libretexts.org Acid catalysis involves protonation of the carbonyl oxygen, while base catalysis involves the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. libretexts.org In the gas phase, the energy difference between the 2-hydroxypyridine and 2-pyridone tautomers is very small, on the order of 0.025 eV. aip.org

The equilibrium can be represented as: 3-(Pyridin-3-yl)-2-hydroxypyridine (Enol Form) ⇌ 3-(Pyridin-3-yl)-1H-pyridin-2-one (Keto Form)

The presence of the pyridin-3-yl substituent on the pyridin-2-ol core introduces additional electronic and steric factors that modulate this fundamental equilibrium.

Influence of Molecular Structure on Tautomeric Preferences

The stability of tautomers is highly sensitive to internal structural factors, such as the electronic nature of substituents. mdpi.com In pyrazole (B372694) systems, for instance, electron-donating groups (like -OH, -NH2, -CH3) tend to favor the tautomer where the substituent is on the C3 carbon, while electron-withdrawing groups (-CHO, -COOH) stabilize the C5-tautomer. mdpi.com

Ground-State Tautomerism Investigations

The study of tautomeric equilibria in the ground state often employs computational methods, such as Density Functional Theory (DFT), alongside experimental techniques like NMR and IR spectroscopy. DFT calculations can predict the relative stabilities (Gibbs free energies) of different tautomers in various environments (gas phase or in solution). mdpi.comresearchgate.net For example, the M06-2X density functional has shown good predictability for ground-state tautomerism in heterocyclic systems. researchgate.netmdpi.com

In a theoretical study on the related [2,2'-bipyridin]-3-ol (B13149389) system, DFT calculations were used to determine the relative energies of the possible tautomers. mdpi.com Similar investigations for 3-(Pyridin-3-yl)pyridin-2-ol would involve calculating the energies of the enol (hydroxypyridine) and keto (pyridone) forms. Experimental validation is often achieved through NMR spectroscopy, where the distinct chemical shifts of the protons and carbons in each tautomer allow for their identification and quantification. nih.gov For example, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed that it exists predominantly as the 1H-pyrazol-3-ol tautomer in nonpolar solvents. nih.gov

The following table presents theoretical data for a related system, 8-(pyridin-2-yl)quinolin-7-ol, which illustrates how computational chemistry is used to assess the stability of different tautomeric forms.

| Tautomeric Form | Description | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| E | Enol form | 0.00 | 0.00 |

| K | Keto form | 10.3 | 9.7 |

| KE | Intermediate form in proton transfer | 5.8 | 6.4 |

| KK | Proton transferred to crane N | 10.4 | 10.3 |

This table demonstrates the typical energy differences calculated for tautomeric species in a related heterocyclic system, where 'E' represents the most stable ground-state tautomer.

Excited-State Proton Transfer (ESPT) in Related Pyridinol Systems

Photoexcitation can dramatically alter the electronic distribution and acidity/basicity of a molecule, often leading to a shift in the tautomeric equilibrium. This phenomenon is known as Excited-State Intramolecular Proton Transfer (ESPT). nih.gov In many systems, a tautomer that is unstable in the ground state becomes the more stable species in the excited state. nih.gov

ESPT is a key process in molecules like 2-hydroxypyridine and its derivatives. researchgate.netaip.org Upon absorption of UV light, the 2-hydroxypyridine form can undergo proton transfer to form the 2-pyridone tautomer in the excited state. researchgate.net This process is often extremely fast and can be studied using time-resolved spectroscopy. The mechanism can involve the proton moving along a pre-existing intramolecular hydrogen bond or, in systems without such a bond, may proceed through a dissociation-association mechanism involving solvent molecules or conical intersections between potential energy surfaces. aip.orgresearchgate.netaip.org

Molecules designed as "proton cranes" utilize this principle to transfer a proton over a long distance upon photoexcitation. mdpi.comnih.gov In these systems, a tautomeric unit (like a hydroxypyridine) is linked to a "crane" unit (another heterocyclic ring). Excitation initiates a series of proton transfers, resulting in the formation of a different tautomer. mdpi.com While this compound is not a classic proton crane, the principles of ESPT observed in related bipyridyl and quinolinyl-pyridine systems are relevant to understanding its potential photochemical behavior. mdpi.comnih.gov

Conformational Effects on Tautomeric Control

The three-dimensional structure and conformational flexibility of a molecule can exert significant control over its tautomeric state. For this compound, rotation around the single bond connecting the two pyridine (B92270) rings leads to different conformers. These conformers may have different energies and may favor one tautomeric form over another due to steric hindrance or stabilizing intramolecular interactions.

In some complex systems, the tautomeric equilibrium can be controlled by the conformational state, an effect described as a "kinetic trapping effect". jyu.fi For instance, in a ureido-pyrimidine derivative, the formation of intermolecular hydrogen bonds with a guest molecule can force a tautomeric shift, and the resulting tautomer is "trapped" because the energy barrier for the reverse reaction is high. jyu.fimdpi.com This demonstrates that external stimuli, by influencing conformation, can dictate the tautomeric outcome. The interplay between the torsional angle of the pyridine rings and the position of the tautomeric proton is therefore a critical aspect of the chemistry of this compound. Theoretical studies consider rotation about covalent bonds as a key factor in defining stable conformations and the transition states between them. longdom.org

Structural Characterization and Spectroscopic Analysis of 3 Pyridin 3 Yl Pyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3-(pyridin-3-yl)pyridin-2-ol and its analogues. By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the electronic environment of specific nuclei, and the dynamic processes such as tautomerism and conformational changes.

Proton NMR (¹H NMR) is fundamental in defining the structure of this compound and is particularly crucial in studying the tautomeric equilibrium between its pyridin-2-ol and pyridin-2(1H)-one forms. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, in related pyridine (B92270) derivatives, protons on the pyridine rings typically resonate in the aromatic region of the spectrum. chemicalbook.com

The existence of tautomers can be directly observed in the ¹H NMR spectrum if the rate of interconversion is slow on the NMR timescale. This results in two distinct sets of signals corresponding to each tautomer. The ratio of these tautomers can be quantified by integrating the respective signals. mdpi.com Studies on similar heterocyclic systems have demonstrated that the position of the tautomeric equilibrium is influenced by factors such as solvent polarity and temperature. mdpi.combohrium.com For example, in some pyridone systems, a decrease in temperature has been shown to favor the enol form. mdpi.com

The chemical shifts of protons attached to the pyridine rings provide valuable structural information. For pyridine itself, the proton at the C2 position is the most deshielded, appearing at the lowest field, a characteristic that aids in the assignment of signals in more complex derivatives. testbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Pyridine Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine | CDCl₃ | H-2, H-6 | 8.59 - 8.61 |

| H-3, H-5 | 7.24 - 7.28 | ||

| H-4 | 7.64 - 7.69 | ||

| 2-Phenylpyridine | CDCl₃ | H-6 | 8.71 |

Note: This table provides general chemical shift ranges for pyridine protons and is intended for illustrative purposes. Actual values for this compound may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for mapping the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronegativity of neighboring atoms. oregonstate.edu

In pyridine, the carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded and appear at the lowest field in the ¹³C NMR spectrum, typically around 150 ppm. testbook.com The carbon at the C4 position resonates at a lower field than the C3 and C5 carbons. testbook.com This predictable pattern is instrumental in assigning the carbon signals in substituted pyridines. The presence of a hydroxyl group in the pyridin-2-ol tautomer or a carbonyl group in the pyridin-2(1H)-one tautomer will significantly influence the chemical shift of the C2 carbon. A carbonyl carbon typically appears at a much lower field (around 160-220 ppm) compared to a carbon bearing a hydroxyl group in an aromatic ring. oregonstate.eduresearchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts for Pyridine Carbons

| Carbon Position | Chemical Shift Range (ppm) |

|---|---|

| C2, C6 | 148 - 151 |

| C3, C5 | 122 - 125 |

Note: This table shows typical chemical shift ranges for unsubstituted pyridine. Substituent effects will alter these values in derivatives.

For halogenated, specifically fluorinated, derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique. biophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. huji.ac.il The chemical shift range of ¹⁹F is much wider than that of ¹H, leading to better signal dispersion and less spectral overlap, which is particularly advantageous for complex molecules. biophysics.org

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. biophysics.org This sensitivity allows for the detection of subtle changes in molecular structure and conformation. biophysics.org In fluorinated pyridine derivatives, the position of the fluorine substituent on the ring significantly affects its chemical shift. fluorine1.ru For instance, fluorine atoms in the ortho, meta, and para positions of a pyridine ring will have distinct chemical shifts. fluorine1.ru This technique is invaluable for confirming the regiochemistry of fluorination and for studying the electronic effects of other substituents on the fluorinated ring. nih.gov

Table 3: General ¹⁹F NMR Chemical Shift Information

| Property | Value |

|---|---|

| Spin | ½ |

| Natural Abundance | 100% |

| Chemical Shift Range | ~700 ppm |

Variable Temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study chemical processes that are in equilibrium, such as tautomerism and conformational changes. nih.govresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the rates of these processes. vnu.edu.vnresearchgate.net

In the context of this compound, VT NMR can be employed to study the dynamics of the tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. mdpi.com At low temperatures, the interconversion between tautomers may be slow enough to observe separate signals for each form in the ¹H or ¹³C NMR spectra. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. mdpi.comresearchgate.net From the coalescence temperature and the chemical shift difference between the signals of the two forms, it is possible to calculate the energy barrier for the tautomerization process. bohrium.com This provides valuable thermodynamic and kinetic information about the tautomeric equilibrium. mdpi.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in this compound and its derivatives. nih.govlibretexts.org This technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. youtube.com

The IR spectrum of this compound provides a characteristic "fingerprint" that can be used for its identification. youtube.com More importantly, specific absorption bands in the spectrum can be assigned to the vibrations of particular functional groups, which is crucial for confirming the presence of either the pyridin-2-ol or the pyridin-2(1H)-one tautomer. asianpubs.orglibretexts.org

For the pyridin-2-ol tautomer, a broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would typically appear in the 1260-1000 cm⁻¹ region. libretexts.org

Conversely, the pyridin-2(1H)-one tautomer would be characterized by a strong absorption band in the carbonyl region, typically between 1650 and 1700 cm⁻¹, due to the C=O stretching vibration. researchgate.net Additionally, an N-H stretching vibration would be expected in the 3300-3500 cm⁻¹ region. libretexts.org

The pyridine ring itself has characteristic C-C and C-N stretching vibrations in the 1600-1430 cm⁻¹ region. elixirpublishers.comsid.ir C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. asianpubs.orgsid.ir The presence and position of these bands can provide strong evidence for the structural features of this compound and its derivatives. osi.lvresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Tautomers

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol/Phenol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Pyridone) | Stretching | 1650 - 1700 (strong) |

| C=C, C=N (Aromatic Ring) | Stretching | 1430 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the compound's chemical formula, C₁₀H₈N₂O.

Under electron ionization (EI) conditions, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Due to the aromatic nature of the bipyridine core, the molecular ion peak is expected to be relatively intense, reflecting its stability.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, several fragmentation pathways can be predicted:

Loss of CO: A common fragmentation for pyridin-2-ol and related hydroxy-heterocycles involves the elimination of a neutral carbon monoxide molecule (28 Da), leading to a significant fragment ion.

Loss of HCN: Cleavage of the pyridine ring can result in the loss of hydrogen cyanide (27 Da).

Cleavage at the Inter-ring Bond: The C-C bond connecting the two pyridine rings can cleave, leading to fragments corresponding to pyridinyl (m/z 78) and hydroxypyridinyl cations or radicals.

Loss of a Hydrogen Radical: A peak at M-1 can be observed due to the loss of a hydrogen atom.

The mass spectrum of the parent 3,3'-bipyridine (B1266100) shows a prominent molecular ion peak at m/z 156, with major fragments at m/z 128 (loss of HCN) and m/z 78 (pyridinyl cation). nist.gov For this compound (MW = 172.17), the molecular ion would appear at m/z 172. The presence of the hydroxyl group would introduce additional fragmentation pathways, such as the loss of a hydroxyl radical (·OH) or water (H₂O) from the molecular ion, although the loss of CO is generally more characteristic for this tautomeric form.

HRMS analysis would confirm the elemental composition of the molecular ion and key fragments. For instance, the exact mass of the C₁₀H₈N₂O molecular ion would be measured and compared to the theoretical value to confirm the formula with high confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV region, arising primarily from π → π* transitions within the conjugated bipyridine system.

The electronic spectrum of bipyridine derivatives is sensitive to factors such as substitution, solvent polarity, and pH. In neutral solvents, compounds like this compound typically exhibit two or more strong absorption bands between 200 and 350 nm. These bands are associated with electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals, all of which are predominantly π in character.

Compared to a single pyridine ring, the extended conjugation in the bipyridine system lowers the energy of the π → π* transition, resulting in a bathochromic (red) shift to longer wavelengths. The presence of the hydroxyl group, an auxochrome, can further modify the spectrum. Through its electron-donating resonance effect, the -OH group can cause an additional red shift and an increase in the molar absorptivity (hyperchromic effect).

In acidic solutions, protonation of the nitrogen atoms can occur, leading to significant changes in the absorption spectrum (hypsochromic or blue shift), as the electronic structure of the pyridinium (B92312) cation differs from that of the neutral pyridine. nist.gov The study of these spectral shifts as a function of pH can be used to determine the ground-state pKa values of the compound.

Table 2: Typical UV-Vis Absorption Data for Bipyridine Derivatives

| Compound Type | Typical λmax (nm) | Transition Type | Notes |

|---|---|---|---|

| Pyridine | ~250-270 | π → π | Represents the basic chromophore. |

| 2,2'-Bipyridine | ~245, ~280 | π → π | Extended conjugation leads to multiple bands and a shift to longer wavelengths. |

| Hydroxylated Bipyridines | ~250-320 | π → π | The -OH group acts as an auxochrome, typically causing a bathochromic shift. core.ac.uk |

| Protonated Bipyridines | ~240-260 | π → π | Protonation of nitrogen atoms often results in a hypsochromic (blue) shift. nist.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, this technique provides crucial information on bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions that dictate the crystal packing.

This intramolecular hydrogen bond locks the molecule into a specific tautomeric form (the pyridin-2-ol form rather than the 2-pyridone form) and conformation in the solid state. The planarity of the molecule is another important aspect. While the hydrogen-bonded fragment promotes planarity, a slight twist between the two pyridine rings is often observed. The dihedral angle between the mean planes of the two rings is a key parameter; for 2,2'-bipyridyl-3-ol, this angle is reported to be small, around 3.7°. nih.gov

Table 3: Representative Crystallographic Data for a Hydroxy-Bipyridine Derivative

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| O-H···N Bond Distance | ~2.6 - 2.8 Å |

| O-H···N Bond Angle | ~140 - 160° |

| Inter-ring Dihedral Angle | < 15° |

Data derived from related structures like 2,2'-bipyridyl-3-ol and its derivatives. nih.govyoutube.com

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent interactions. For this compound, these interactions are expected to include intermolecular hydrogen bonds and π–π stacking.

While the primary intramolecular O-H···N hydrogen bond defines the molecular conformation, any remaining hydrogen bond donors (none in this case) or acceptors (the second pyridine nitrogen) are available for intermolecular interactions. The nitrogen atom of the pyridin-3-yl ring is a potential hydrogen bond acceptor, which could interact with molecules of co-crystallized solvents or other suitable donors.

A dominant feature in the packing of aromatic heterocyclic compounds is π–π stacking. The planar bipyridine systems can stack in a face-to-face or offset face-to-face manner, with interplanar distances typically in the range of 3.3 to 3.8 Å. These interactions are crucial for stabilizing the crystal lattice and lead to the formation of supramolecular architectures, such as one-dimensional columns or two-dimensional sheets. The interplay between hydrogen bonding and π–π stacking ultimately determines the final three-dimensional crystal structure. nist.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. niscpr.res.inias.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a favorable balance between computational cost and accuracy. ias.ac.in A common approach involves using hybrid functionals, such as B3LYP, combined with basis sets like 6-31G or 6-311G++(d,p) to perform geometry optimization and calculate harmonic frequencies. niscpr.res.inijcce.ac.ir

Table 1: Electronic Properties Calculable via DFT

| Property | Description | Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different isomers or tautomers. |

| Dipole Moment | A measure of the net molecular polarity resulting from charge separation. | Influences solubility, intermolecular forces, and interaction with external electric fields. |

| Atomic Charges | The partial electrical charge distributed on individual atoms in the molecule. | Helps identify nucleophilic and electrophilic centers within the molecule. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | Relates to the molecule's response to its environment and its potential for nonlinear optical applications. |

| Vibrational Frequencies | The frequencies of the normal modes of molecular vibration. | Allows for the prediction and interpretation of infrared (IR) and Raman spectra. |

Computational studies on related pyridine (B92270) derivatives have successfully employed DFT to calculate these properties, providing valuable insights into their chemical behavior. niscpr.res.inresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how molecules interact with light, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that has become a popular and efficient tool for this purpose. rsc.orgresearchgate.net It allows for the calculation of properties directly related to optical absorption and emission spectra. rsc.org

TD-DFT calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without a change in molecular geometry. nih.gov Alongside the energies, TD-DFT also computes the oscillator strength for each transition, which is a measure of the transition's intensity in an absorption spectrum. nih.gov By analyzing the main orbital contributions to each excitation, the nature of the electronic transition (e.g., n→π, π→π) can be identified. researchgate.net

The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional. nih.govnih.gov Functionals like CAM-B3LYP, ωB97XD, and M06-2X have often shown good performance for calculating excited-state properties of organic molecules, providing results that align well with experimental data and higher-level theoretical benchmarks. nih.gov These calculations are essential for interpreting UV-Vis spectra and understanding the photophysical behavior of compounds like 3-(Pyridin-3-yl)pyridin-2-ol. researchgate.net

Computational Studies on Tautomerism and Energy Landscapes

The compound this compound can exist in equilibrium with its tautomeric form, 3-(pyridin-3-yl)-2(1H)-pyridone. This pyridin-2-ol/2-pyridone tautomerism is a classic example of prototropy that is highly influenced by the molecular environment. Computational studies are invaluable for mapping the energy landscapes of such tautomeric systems, determining the relative stabilities of the tautomers, and elucidating the mechanisms of interconversion. researchgate.net

The solvent plays a critical role in determining the position of the tautomeric equilibrium. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. researchgate.net

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically forming a solvation shell around the solute. This allows for the specific hydrogen-bonding interactions between the solute and solvent to be modeled directly.

Studies on similar heterocyclic tautomeric systems, such as pyridazinone, have shown that a combination of implicit and explicit models is often necessary to accurately describe the system. researchgate.net Explicitly adding protic solvent molecules (like water or methanol) can significantly lower the energy barrier for proton transfer by forming a hydrogen-bonded "bridge" that facilitates the process. researchgate.net

Computational chemistry allows for the detailed investigation of the reaction pathway for the proton transfer that connects the tautomers. By mapping the potential energy surface, the transition state (TS)—the highest energy point along the reaction coordinate—can be located. The energy difference between the reactant and the transition state is the activation energy or energy barrier for the reaction. researchgate.net

For tautomerization, two primary mechanisms are often considered:

Direct Intramolecular Proton Transfer: This involves the direct migration of a proton from the oxygen to the nitrogen atom (or vice versa). Such a process often involves a highly strained four-membered ring in the transition state, leading to a very high activation energy. researchgate.net

Solvent-Assisted or Dimer-Mediated Proton Transfer: In this mechanism, one or more solvent molecules, or another solute molecule forming a dimer, act as a shuttle for the proton. This creates a less strained, six- or eight-membered ring-like transition state, which typically has a much lower energy barrier, making this the more favorable pathway. researchgate.net

Reaction path analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified transition state correctly connects the reactant and product tautomers on the energy landscape.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals provide crucial information about the electronic behavior of a molecule. wuxibiology.com

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity in nucleophilic or oxidation reactions. The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack. youtube.com

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity in electrophilic or reduction reactions. The location of the LUMO points to the probable sites for nucleophilic attack. youtube.com

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and more reactive. mdpi.com DFT calculations are widely used to compute the energies and visualize the shapes of these frontier orbitals. niscpr.res.innih.gov

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Role | Implication for Reactivity |

| HOMO | Electron Donor | Higher energy correlates with greater nucleophilicity and ease of oxidation. |

| LUMO | Electron Acceptor | Lower energy correlates with greater electrophilicity and ease of reduction. |

| HOMO-LUMO Gap | Energy for Excitation | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

This analysis helps in predicting how this compound might interact with other reagents.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. mdpi.com It is mapped onto a surface of constant electron density, with different colors indicating regions of varying electrostatic potential. nih.gov This tool is extremely useful for predicting intermolecular interactions and identifying reactive sites. chemrxiv.org

Typically, the color-coding convention is as follows:

Red: Represents regions of the most negative electrostatic potential. These areas are electron-rich and are susceptible to electrophilic attack. They often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov

Blue: Represents regions of the most positive electrostatic potential. These areas are electron-poor and are susceptible to nucleophilic attack. They are often found around hydrogen atoms attached to electronegative atoms (e.g., in O-H or N-H groups). nih.gov

Green/Yellow: Represents regions of intermediate or near-zero potential, typically found over nonpolar parts of the molecule like carbon-carbon bonds.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. mdpi.comnih.gov Positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor. nih.gov This visual information is complementary to atomic charge analysis and FMO theory in predicting the molecule's reactive behavior. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks within Crystal Structures

Hydrogen bonds are fundamental directional interactions that play a pivotal role in the formation of supramolecular assemblies. In the crystal structure of a related isomer, (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, a significant intramolecular hydrogen bond is observed. This O—H⋯O hydrogen bond is crucial in consolidating the geometry of the central C₃O₂ core of the molecule nih.gov.

While this intramolecular interaction is a defining feature, the formation of extensive intermolecular hydrogen-bonded networks is also a characteristic of pyridin-ol compounds. In the solid state, molecules of similar pyridine (B92270) derivatives often assemble into chains or more complex networks through hydrogen bonding. For instance, in 3-(Pyridin-3-yl)propionic acid, molecules form chains via N—H⋯O hydrogen bonds researchgate.net. Similarly, other pyridinol derivatives are known to form centrosymmetric hydrogen-bonded dimers through pairwise O—H⋯N interactions, creating distinct loop patterns in the crystal lattice nih.gov. The interplay between different potential hydrogen bond donors (like the hydroxyl group) and acceptors (the nitrogen atoms of the pyridine rings) dictates the final supramolecular arrangement.

π-π Stacking and Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are another set of crucial non-covalent forces that contribute significantly to the stability of the crystal structures of planar aromatic molecules. These interactions arise from the attractive forces between the π-electron clouds of neighboring aromatic rings researchgate.net.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface highlight contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions indicate longer contacts.

For the isomer (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, Hirshfeld surface analysis has been employed to investigate its intermolecular interactions nih.gov. Although specific percentage contributions are not detailed in the provided abstracts, the methodology allows for a quantitative breakdown of all close contacts between neighboring molecules. For other complex pyridine derivatives, this analysis has shown that H⋯H, O⋯H, and C⋯H contacts are often the most dominant interactions, dictating the crystal packing rsc.org.

Two-Dimensional Fingerprint Plots for Interaction Delineation

For instance, in a related ferrocenyl-pyridinyl-pyrazole derivative, the 2D fingerprint plots revealed the following contributions of different interactions to the Hirshfeld surface area nih.gov:

| Interaction Type | Contribution (%) |

| H⋯H | 66.9 |

| C⋯H/H⋯C | 12.4 |

| N⋯H/H⋯N | 7.8 |

| N⋯C/C⋯N | 6.8 |

| C⋯C | 6.1 |

These plots provide a unique "fingerprint" of the intermolecular environment for a given crystal structure, highlighting the relative importance of different types of contacts crystalexplorer.net.

Self-Assembly and Formation of Supramolecular Chains and Networks

The combination of hydrogen bonding, π-π stacking, and other weaker interactions drives the self-assembly of molecules into well-defined supramolecular architectures. In the solid state, this spontaneous organization can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

As previously mentioned, molecules of (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one self-assemble into supramolecular chains along the a-axis, a process driven by π-π stacking interactions between the pyridin-2-yl and pyridin-3-yl rings nih.gov. The calculated electrostatic potential for this molecule indicates that repulsive interactions dominate between these chains, suggesting a packing arrangement where the chains have no strong directional interactions with each other nih.gov. In other pyridine derivatives, a combination of strong O—H⋯N interactions can lead to the formation of chains, which are then linked by weaker C—H⋯O interactions and π–π stacking to build a three-dimensional structure researchgate.net.

Molecular Recognition Studies and Host-Guest Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, forming the basis of host-guest chemistry wikipedia.org. In this context, a larger "host" molecule can bind a smaller "guest" molecule with a high degree of selectivity. The cavities and functional groups of pyridinyl-pyridinol compounds could potentially allow them to act as hosts for small guest molecules.

An article on the coordination chemistry and ligand applications of the chemical compound “3-(Pyridin-3-yl)pyridin-2-ol” cannot be generated at this time. Extensive searches for scientific literature detailing the specific coordination chemistry of this compound did not yield sufficient information to thoroughly and accurately address the requested topics.

The instructions provided require a detailed and scientifically accurate article focusing solely on "this compound" and structured around the following specific outline:

Coordination Chemistry and Ligand Applications

Coordination Chemistry and Ligand Applications

Fluxional Processes in Coordination Complexes

To adhere to the strict requirement of not introducing information, examples, or discussions that fall outside the explicit scope of this specific compound, the article cannot be written. While research exists on the coordination chemistry of related pyridine-based ligands, such as bipyridines, pyridonates, and other substituted pyridyl compounds, extrapolating this information would violate the core instruction to focus exclusively on 3-(Pyridin-3-yl)pyridin-2-ol.

Therefore, without specific research data on the synthesis of its metal complexes, its behavior as a ligand, the structure of its coordination polymers, strategies for tuning its electronic properties, or the fluxional processes of its complexes, it is not possible to generate the requested professional and authoritative article.

Photophysical Properties and Optoelectronic Investigations

Applications in Advanced Materials and Catalysis

Role in Materials Science and Organic Electronics

Pyridine-containing compounds are of significant interest in materials science and organic electronics, often serving as electron-transporting materials in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The electron-deficient nature of the pyridine (B92270) ring facilitates electron transport. Studies have shown that multi-pyridine derivatives, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), can function as effective electron transporting layers. rsc.org While the pyridyl-pyridine core structure of 3-(Pyridin-3-yl)pyridin-2-ol suggests potential relevance, no specific research has been published detailing its synthesis, characterization, or application in materials science or organic electronic devices.

Framework for Anion Transport Mechanisms

The design of synthetic molecules capable of binding and transporting anions across lipid membranes is a growing area of research. Pyridine units have been incorporated into macrocyclic structures to create anion receptors. For example, cyclic 2,6-bis-(1,2,3-triazolyl)-pyridine derivatives have been synthesized and shown to function as anion carriers. rsc.orgnih.gov These systems utilize the structural framework and hydrogen-bonding capabilities of the heterocyclic units to interact with anions. Nevertheless, there are no available studies that investigate or utilize this compound as a component in a framework for anion transport.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of asymmetrically substituted bipyridines like 3-(Pyridin-3-yl)pyridin-2-ol remains a pivotal area for future research. While numerous methods exist for bipyridine synthesis, developing novel pathways tailored to this specific isomer can unlock its full potential. hilarispublisher.com Future investigations should focus on advancing transition-metal-catalyzed cross-coupling reactions, which are instrumental in constructing the bipyridine core. rsc.org

Modern synthetic strategies such as Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions offer versatile platforms for the synthesis of bipyridine derivatives. organic-chemistry.org The exploration of these methods for the targeted synthesis of this compound could lead to more efficient and scalable production. For instance, a modified Negishi cross-coupling has been effectively used for creating substituted 2,2'-bipyridines from 2-chloro or 2-bromopyridines. organic-chemistry.org Adapting such methodologies could provide a robust route to the target compound.

Furthermore, the development of innovative cyclization and annulation reactions presents another promising avenue. mdpi.comresearchgate.net These strategies could offer alternative synthetic routes that may provide advantages in terms of atom economy and functional group tolerance. The classical Guareschi–Thorpe condensation, for example, is a known method for producing highly substituted 2-pyridones and could be adapted for this specific bipyridine derivative. beilstein-journals.orgnih.gov

| Synthetic Method | Potential Starting Materials | Catalyst/Reagent | Anticipated Advantage |

| Suzuki-Miyaura Coupling | 3-Bromopyridin-2-ol and Pyridine-3-boronic acid | Palladium catalyst | High functional group tolerance |

| Negishi Coupling | 3-Halopyridin-2-ol and 3-Pyridylzinc halide | Palladium or Nickel catalyst | Mild reaction conditions |

| Stille Coupling | 3-Stannylpyridin-2-ol and 3-Halopyridine | Palladium catalyst | Versatility in coupling partners |

| Guareschi–Thorpe Condensation | Cyanoacetamide and a suitable 1,3-dicarbonyl compound incorporating a pyridyl moiety | Base | Access to highly substituted pyridones |

Deeper Insights into Tautomeric Interconversions

The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a fundamental characteristic of this class of compounds. chemtube3d.com For this compound, two principal tautomers can be envisaged: the enol form (this compound) and the keto form (3-(Pyridin-3-yl)-1H-pyridin-2-one). The prevalence of each tautomer can be significantly influenced by the solvent environment, with non-polar solvents often favoring the hydroxy form and polar solvents favoring the pyridone form. wikipedia.orgwuxibiology.com

Future research should aim to quantify the tautomeric equilibrium constant (KT) in various solvents to understand the thermodynamic preferences. This can be achieved through a combination of spectroscopic techniques, such as UV-Vis and NMR spectroscopy, and computational modeling. nih.gov Understanding the factors that govern this equilibrium is crucial, as the distinct electronic and structural properties of each tautomer will dictate its behavior in molecular recognition and complexation. frontiersin.orgnih.gov

The kinetics of the interconversion process also warrants detailed investigation. While direct tautomerization can have a high energy barrier, self-association into dimers can provide a lower energy pathway for proton transfer. wikipedia.org Studying the dynamics of this process, potentially through temperature-dependent NMR studies, will provide a more complete picture of the molecule's behavior in solution.

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting and understanding the properties of this compound at a molecular level. Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to gain deeper insights into its electronic structure, reactivity, and intermolecular interactions. nih.gov

DFT calculations can be utilized to:

Determine the relative stabilities of the tautomers in both the gas phase and in various solvents, corroborating experimental findings. wuxibiology.com

Map the potential energy surface for tautomeric interconversion to elucidate the reaction mechanism and activation barriers.

Predict spectroscopic properties , such as NMR chemical shifts and UV-Vis absorption spectra, to aid in the interpretation of experimental data.

Model intermolecular interactions , including hydrogen bonding and π-stacking, to understand the formation of supramolecular assemblies.

By combining computational predictions with experimental results, a comprehensive understanding of the structure-property relationships of this molecule can be achieved.

Development of Tailored Supramolecular Architectures

The presence of both hydrogen bond donor (-OH) and acceptor (pyridyl nitrogen) sites in this compound makes it an excellent building block for the construction of well-defined supramolecular architectures. nih.gov Future research should focus on harnessing these non-covalent interactions to create novel materials with tailored structures and functions.

The formation of one-dimensional chains, two-dimensional networks, and three-dimensional frameworks through hydrogen bonding and π-π stacking interactions can be explored. researchgate.netmdpi.com The interplay of these interactions can be systematically studied by co-crystallization with complementary molecules. For instance, co-crystals with carboxylic acids or other pyridine (B92270) derivatives could lead to predictable hydrogen-bonded motifs. nih.gov The investigation of aryl-perfluoroaryl π-stacking interactions could also direct the formation of specific intermolecular hydrogen bonds. acs.org

The design of these supramolecular assemblies could lead to materials with interesting properties, such as porosity, host-guest capabilities, or specific electronic characteristics.

Expanding the Scope of Coordination Chemistry and Catalytic Systems

Bipyridine derivatives are renowned for their ability to act as chelating ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.org The unique electronic and steric properties of this compound make it a promising candidate for the development of novel coordination complexes and catalytic systems.

Future research in this area should involve:

Synthesis and characterization of new metal complexes with various transition metals. The coordination mode of the ligand, whether it acts as a bidentate or monodentate ligand, will be of fundamental interest.

Investigation of the electronic and magnetic properties of these complexes to assess their potential in areas such as molecular magnetism and electronics.

Evaluation of the catalytic activity of the metal complexes in a range of organic transformations. Ruthenium complexes, for example, are known to be effective in asymmetric transfer hydrogenation. dntb.gov.ua The specific ligand architecture of this compound could impart unique selectivity and reactivity to such catalytic systems. nih.gov

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Ruthenium(II) | Octahedral | Catalysis, Photoredox Chemistry |

| Copper(II) | Square Planar or Tetrahedral | Catalysis, Sensing |

| Zinc(II) | Tetrahedral | Luminescent Materials, Sensing |

| Platinum(II) | Square Planar | Anticancer Agents, Catalysis |

Investigating Structure-Photophysical Property Relationships

The photophysical properties of bipyridine-containing molecules are of great interest for applications in sensing, imaging, and optoelectronics. Future research should be directed towards a thorough investigation of the absorption, emission, and excited-state dynamics of this compound.

Key areas of investigation include:

Steady-state and time-resolved fluorescence spectroscopy to characterize the emission properties and excited-state lifetimes of both the enol and keto tautomers. The excited-state intramolecular proton transfer (ESIPT) is a likely process in this molecule, which can lead to a large Stokes shift in its fluorescence. acs.orgnih.govacs.org

Solvatochromism studies to understand how the polarity of the environment affects the absorption and emission spectra, which can provide insights into the nature of the excited states.

Quantum chemical calculations to model the excited-state potential energy surfaces and elucidate the mechanisms of photophysical processes such as ESIPT and intersystem crossing.

Investigation of the photophysical properties of its metal complexes . The coordination of a metal ion can significantly alter the absorption and emission characteristics, potentially leading to new phosphorescent materials or photocatalysts. etsu.edu

By systematically studying the relationship between the molecular structure and the photophysical properties, it will be possible to design and synthesize new derivatives of this compound with optimized optical characteristics for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Pyridin-3-yl)pyridin-2-ol, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives under controlled conditions. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and boronic acids can construct the bipyridine backbone. Hydroxylation at the 2-position may require selective protection/deprotection strategies (e.g., using silyl ethers) to avoid side reactions. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ in refluxing THF/water mixtures are critical for optimizing yields . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and confirm regiochemistry. The hydroxyl proton appears as a broad peak (~12-14 ppm) in DMSO-d₆, while aromatic protons resonate between 7–9 ppm .

- IR : Stretching frequencies for O–H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups.

- DFT Calculations : Optimized geometries (e.g., using Gaussian09) predict tautomeric preferences (enol vs. keto forms) and frontier molecular orbitals (HOMO-LUMO gaps), guiding reactivity studies .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions affect product distribution?

- Methodological Answer :

- Oxidation : Under mild conditions (e.g., MnO₂), the hydroxyl group oxidizes to a ketone, but harsh oxidants (KMnO₄) may degrade the pyridine ring.

- Coordination Chemistry : The hydroxyl and pyridyl nitrogen act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes characterized by X-ray diffraction .

- Derivatization : Alkylation (e.g., MeI/K₂CO₃) at the hydroxyl group produces ethers, while acetylation (Ac₂O) yields esters. Reaction selectivity depends on solvent polarity and temperature .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the tautomeric forms or hydrogen-bonding networks of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths and angles, distinguishing enol (O–H) vs. keto (C=O) tautomers. Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize crystal packing and influence solubility. For example, intermolecular H-bonds in the enol form create 1D chains, while keto forms exhibit weaker π-π stacking .

Q. What experimental strategies are employed to investigate the biological activity of this compound, particularly in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- Enzyme Assays : Dose-response curves (IC₅₀) against kinases (e.g., Akt1) measure inhibitory potency. Fluorescence polarization assays track competitive displacement of ATP .

- Cellular Studies : Western blotting detects downstream targets (e.g., phosphorylated PRAS40) in cancer cell lines treated with the compound .

- SPR/Biacore : Surface plasmon resonance quantifies binding kinetics (kₐ, k𝒹) to recombinant proteins, revealing mechanistic insights .

Q. How do computational studies (e.g., DFT or molecular docking) contribute to understanding the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT : Calculates Fukui indices to predict nucleophilic/electrophilic sites, guiding functionalization strategies. Solvent models (PCM) simulate protonation states in physiological conditions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. For example, the hydroxyl group forms H-bonds with Akt1’s hinge region (Glu234), while the pyridyl nitrogen coordinates Mg²⁺ in the ATP-binding pocket .

Data Contradiction Analysis

- Synthetic Yields : reports ~70% yields using Pd catalysts, while cites lower yields (~50%) for fluorinated analogs due to steric hindrance. Adjusting ligand ratios (e.g., PPh₃) and reaction times can mitigate discrepancies .

- Biological Activity : shows potent Akt inhibition (IC₅₀ < 100 nM), but similar compounds in exhibit reduced potency (IC₅₀ ~1 µM), likely due to substituent effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.